

Application Notes and Protocols for In Vivo Calcium Imaging with Fluo-6

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Compound of Interest

Compound Name: *Flu-6*

Cat. No.: *B027957*

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Introduction

Fluo-6 is a high-performance, green fluorescent calcium indicator with a large dynamic range and a high affinity for Ca^{2+} , making it an excellent choice for in vivo calcium imaging. Its acetoxymethyl (AM) ester form allows for straightforward loading into cells in living animals. Upon cleavage by intracellular esterases, the indicator becomes fluorescent and responsive to changes in intracellular calcium concentration. These notes provide detailed protocols and application guidance for utilizing Fluo-6 for in vivo calcium imaging, particularly in the context of neuroscience and drug development research. This technique allows for the real-time monitoring of neural activity, synaptic transmission, and G-protein coupled receptor (GPCR) signaling in live subjects.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Properties of Fluo-6

Understanding the photophysical and chemical properties of Fluo-6 is crucial for designing and interpreting in vivo calcium imaging experiments. While specific data for Fluo-6 can be limited, its properties are very similar to the well-characterized Fluo-4. The following table summarizes the key properties of Fluo-4, which can be used as a close approximation for Fluo-6.

Property	Value (Fluo-4)	Reference
Dissociation Constant (Kd) for Ca ²⁺	~345 nM	[4]
Excitation Maximum (Ca ²⁺ -bound)	494 nm	[4]
Emission Maximum (Ca ²⁺ -bound)	516 nm	[4]
Extinction Coefficient (at λ_{max})	~83,000 M ⁻¹ cm ⁻¹	[4]
Quantum Yield (Ca ²⁺ -bound)	~0.36	[4]
Fluorescence Increase upon Ca ²⁺ Binding	>100-fold	[4]
Two-Photon Excitation Peak	~920 nm	[5]

Experimental Protocols

In Vivo Loading of Fluo-6 AM in the Brain

Successful in vivo calcium imaging relies on efficient loading of the indicator into the target cells. The following protocol is a general guideline for multicell bolus loading of Fluo-6 AM into the brain of a mouse, a technique that allows for the staining of a population of cells in a targeted region.[6][7][8]

Materials:

- Fluo-6 AM (e.g., from Thermo Fisher Scientific)
- Dimethyl sulfoxide (DMSO, anhydrous)
- Pluronic F-127 (20% solution in DMSO)
- Artificial cerebrospinal fluid (aCSF), sterile and filtered
- Micropipette puller

- Glass micropipettes (borosilicate glass capillaries)
- Picospritzer or other pressure ejection system
- Stereotaxic apparatus
- Anesthesia system
- Surgical tools for craniotomy

Protocol:

- Preparation of Fluo-6 AM Loading Solution:
 - Prepare a 10 mM stock solution of Fluo-6 AM in high-quality, anhydrous DMSO.
 - For the working solution, dilute the Fluo-6 AM stock solution to a final concentration of 0.5-1 mM in aCSF.
 - Add Pluronic F-127 to the working solution to a final concentration of 0.1-0.2% to aid in dye solubilization and cell loading.
 - Vortex the solution thoroughly to ensure it is well-mixed.
- Animal Preparation:
 - Anesthetize the mouse using a suitable anesthetic (e.g., isoflurane).
 - Mount the animal in a stereotaxic frame.
 - Perform a craniotomy over the brain region of interest to expose the dura mater. Be careful to keep the dura intact and moist with sterile aCSF.
- Dye Loading:
 - Pull a glass micropipette to a tip diameter of 1-2 μm .
 - Back-fill the micropipette with the Fluo-6 AM working solution.

- Under visual guidance (e.g., using a dissecting microscope), carefully insert the micropipette through the dura into the brain parenchyma to the desired depth.
- Using a picospritzer, apply small pressure pulses (e.g., 10-40 psi for 10-50 ms) to eject the dye solution into the tissue. The volume ejected will determine the size of the loaded cell population.
- After ejection, slowly retract the micropipette.
- Incubation and Imaging:
 - Allow a 1-2 hour incubation period for the dye to be taken up by the cells and for the AM ester to be cleaved by intracellular esterases.
 - During this time, keep the craniotomy covered with aCSF or a glass coverslip sealed with dental cement to protect the brain.
 - After the incubation period, the animal can be transferred to a two-photon microscope for in vivo imaging.

Two-Photon Imaging of Fluo-6

Two-photon microscopy is the preferred method for in vivo calcium imaging due to its deeper tissue penetration, reduced phototoxicity, and intrinsic optical sectioning.[9]

Imaging Parameters:

- **Excitation Wavelength:** Use a tunable femtosecond laser set to approximately 920 nm for optimal two-photon excitation of Fluo-6.[5]
- **Laser Power:** Use the lowest laser power necessary to achieve a good signal-to-noise ratio to minimize phototoxicity and photobleaching. This will need to be optimized for each preparation.
- **Detection:** Collect the emitted green fluorescence using a sensitive photomultiplier tube (PMT) with a bandpass filter appropriate for Fluo-6 emission (e.g., 500-550 nm).

- **Image Acquisition:** Acquire time-series images of the region of interest to capture the dynamics of calcium signaling. Frame rates will depend on the specific biological question, ranging from a few Hz for slow signals to tens of Hz for faster neuronal activity.

Signaling Pathways and Applications

In vivo calcium imaging with Fluo-6 can be used to investigate a variety of signaling pathways and physiological processes.

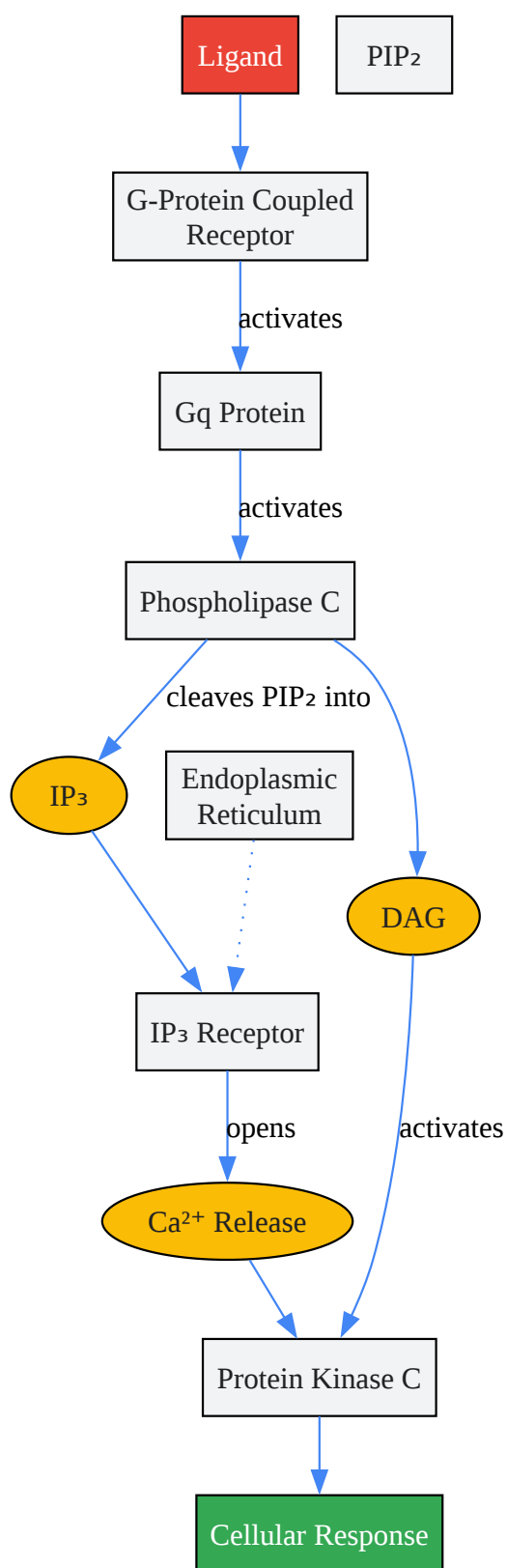
Neuronal Activity and Synaptic Transmission

Changes in intracellular calcium are a direct consequence of neuronal firing and synaptic activity. Fluo-6 can be used to monitor action potential-evoked calcium transients in neuronal somata, dendrites, and axons, providing a powerful tool to study neural circuit function in real-time.[\[1\]](#)[\[2\]](#)[\[10\]](#)[\[11\]](#)

Synaptic Transmission Calcium Signaling

G-Protein Coupled Receptor (GPCR) Signaling

Many GPCRs, upon activation, lead to the release of calcium from intracellular stores via the phospholipase C (PLC) and inositol trisphosphate (IP3) pathway. Fluo-6 imaging can be used to monitor the activation of these receptors in vivo, providing insights into neuromodulation and the effects of pharmacological agents.[\[12\]](#)[\[13\]](#)[\[14\]](#)

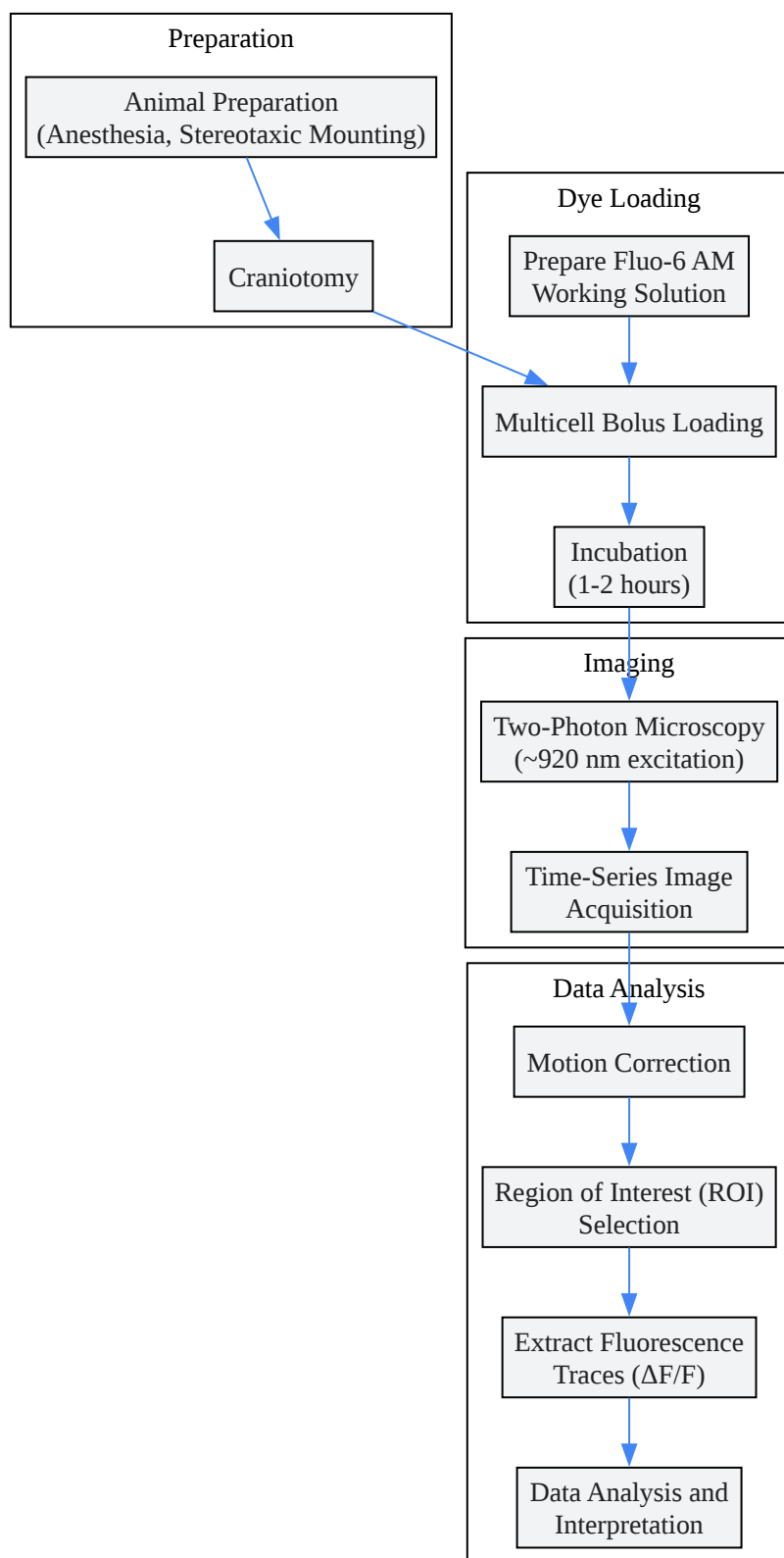


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GPCR-Mediated Calcium Release

Experimental Workflow

The following diagram outlines the general workflow for an in vivo calcium imaging experiment using Fluo-6.



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